molecular formula C16H21N3O4S B2671237 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione CAS No. 1705355-31-2

1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione

Cat. No.: B2671237
CAS No.: 1705355-31-2
M. Wt: 351.42
InChI Key: HIRMILHBCVJSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications

Organic Semiconductor Applications

Study on Electrical and Photoelectrical Behavior of Doped Furazano[3,4-b]piperazine Thin-Film Devices : Research has shown that Furazano[3,4-b]piperazine (FP), which shares structural motifs with the specified compound, behaves as a p-type organic semiconductor. This study highlighted the material's optical properties and its potential in electrical and photoelectrical applications, such as organic electronics or photovoltaic devices (Sharma, Sangodkar, & Roy, 1995).

Pharmaceutical Compound Development

Design and Synthesis of Novel Derivatives for Antidepressant and Antianxiety Activities : A study involving the synthesis of derivatives related to the specified compound demonstrated potential antidepressant and antianxiety activities in preclinical models. This suggests possible pharmaceutical applications for the treatment of mental health disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Material Science and Heterocyclic Chemistry

Organic Crystal Engineering with Piperazine-2,5-diones : The study of 1,4-piperazine-2,5-dione derivatives, which are structurally related to the query compound, focused on their hydrogen-bond association and polymorphism. These findings are relevant for the design of new materials with specific crystalline properties, useful in various technological applications (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).

Dye-Sensitized Solar Cells

Effect of Five-Membered Heteroaromatic Linkers on the Performance of Dye-Sensitized Solar Cells : Compounds incorporating furan, a key structural element in the query compound, were synthesized and evaluated for their use in dye-sensitized solar cells (DSSCs). The study found that derivatives with furan linkers showed improved solar energy-to-electricity conversion efficiency, highlighting their potential in renewable energy technologies (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).

Antibacterial and Antifungal Applications

Synthesis and Antibacterial Activity of New Piperazinyl-quinolones with Functionalized 2-(Furan-3-yl)ethyl Moiety : This research explored the synthesis of piperazinyl-quinolones, incorporating furan and piperazine units similar to the query compound, and evaluated their antibacterial effectiveness against various pathogens. The results suggest potential applications in developing new antibacterial agents (Foroumadi, Mohammadhosseini, Emami, Letafat, Faramarzi, Samadi, & Shafiee, 2007).

Properties

IUPAC Name

1-ethyl-4-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-2-17-7-8-19(15(21)14(17)20)16(22)18-6-5-13(24-11-9-18)12-4-3-10-23-12/h3-4,10,13H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRMILHBCVJSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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